molecular formula C26H23N2P B12552758 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 163727-46-6

2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Cat. No.: B12552758
CAS No.: 163727-46-6
M. Wt: 394.4 g/mol
InChI Key: WBFBTSLYVWDART-UHFFFAOYSA-N
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Description

2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a compound that features a pyridine ring, an ethanamine group, and a diphenylphosphino group. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals such as palladium, where the compound stabilizes the metal center and facilitates catalytic cycles . The pathways involved often include proton transfer and coordination chemistry, which are crucial for the compound’s function in catalysis.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl-2-pyridylphosphine: Another compound with a similar structure but different functional groups.

    2-(Diphenylphosphino)pyridine: Shares the diphenylphosphino group but lacks the ethanamine moiety.

Uniqueness

2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts. Its ability to act as both a ligand and a reactive intermediate makes it particularly valuable in research and industrial applications .

Properties

CAS No.

163727-46-6

Molecular Formula

C26H23N2P

Molecular Weight

394.4 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-(2-pyridin-2-ylethyl)methanimine

InChI

InChI=1S/C26H23N2P/c1-3-13-24(14-4-1)29(25-15-5-2-6-16-25)26-17-8-7-11-22(26)21-27-20-18-23-12-9-10-19-28-23/h1-17,19,21H,18,20H2

InChI Key

WBFBTSLYVWDART-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NCCC4=CC=CC=N4

Origin of Product

United States

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